(S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
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Overview
Description
(S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique chemical structure, which includes a chloro group, a methyl group, and a prenyl group attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro group at the desired position.
Prenylation: The prenyl group is introduced through a prenylation reaction, often using prenyl halides or similar reagents.
Methylation: Methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its pharmacological properties.
Substitution: Substitution reactions can replace specific groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazepine derivatives.
Scientific Research Applications
(S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactivity.
Biology: Research focuses on its interactions with biological systems, including its binding to receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The pathways involved include modulation of neurotransmitter release and alteration of neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
(S)-7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the prenyl group, in particular, may influence its binding affinity and efficacy compared to other benzodiazepines.
Properties
CAS No. |
258849-87-5 |
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Molecular Formula |
C15H19ClN2O |
Molecular Weight |
278.78 g/mol |
IUPAC Name |
(3S)-7-chloro-3-methyl-4-(3-methylbut-2-enyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H19ClN2O/c1-10(2)6-7-18-9-12-8-13(16)4-5-14(12)17-15(19)11(18)3/h4-6,8,11H,7,9H2,1-3H3,(H,17,19)/t11-/m0/s1 |
InChI Key |
BMXHIWFGSDDOJQ-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(CN1CC=C(C)C)C=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC2=C(CN1CC=C(C)C)C=C(C=C2)Cl |
Origin of Product |
United States |
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